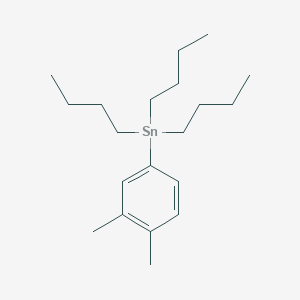
Tributyl-(3,4-dimethylphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 3,4-dimethylphenyl group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl-(3,4-dimethylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3,4-dimethylphenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin oxides or chlorides. For example, tributyltin hydride can be produced by reducing tributyltin oxide with polymethylhydrosiloxane under reduced pressure . This method is efficient and yields high-purity products suitable for further reactions.
化学反応の分析
Types of Reactions
Tributyl-(3,4-dimethylphenyl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.
Solvents: Organic solvents such as toluene or hexane are typically used.
Temperature: Reactions are often carried out at elevated temperatures to facilitate radical formation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in dehalogenation reactions, the corresponding hydrocarbon is typically formed .
科学的研究の応用
Tributyl-(3,4-dimethylphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in radical reactions, including reductions and dehalogenations.
Material Science: Organotin compounds are explored for their potential in creating new materials with unique properties.
Biological Studies: Some organotin compounds have been studied for their biological activity, although their toxicity limits their use in medicine.
作用機序
The mechanism by which tributyl-(3,4-dimethylphenyl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The tin-carbon bond in organotin compounds is relatively weak, making them effective hydrogen atom donors .
類似化合物との比較
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3,4-dimethylphenyl group.
Phenyltributylstannane: Contains a phenyl group instead of a 3,4-dimethylphenyl group.
Tributyl(4-fluorophenyl)stannane: Contains a 4-fluorophenyl group instead of a 3,4-dimethylphenyl group.
Uniqueness
Tributyl-(3,4-dimethylphenyl)stannane is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and the types of reactions it can undergo. This structural variation can lead to different reaction pathways and products compared to other organotin compounds.
特性
IUPAC Name |
tributyl-(3,4-dimethylphenyl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJUKDOTQEELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
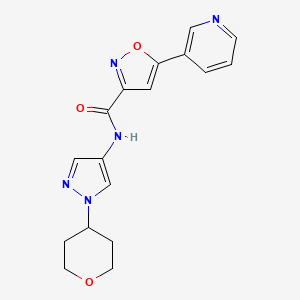
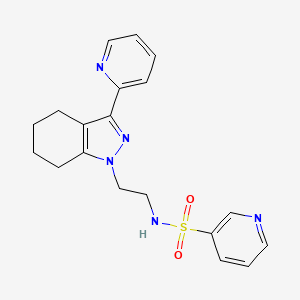
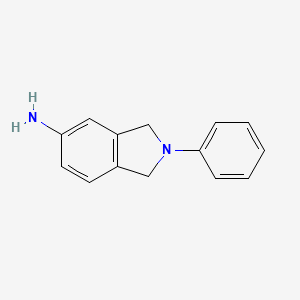
![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
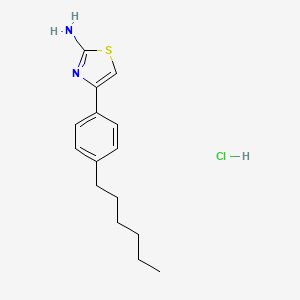
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)
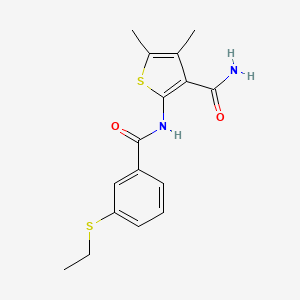
![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)
![ETHYL 2-{2-[(4-METHYL-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2996306.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl methyl terephthalate](/img/structure/B2996308.png)
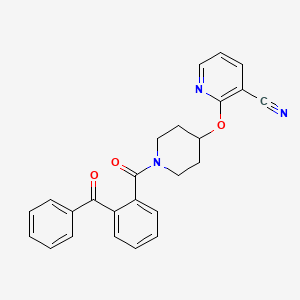
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2996311.png)
